4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid
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Overview
Description
4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid moiety linked to a pyrazole ring through a hydrazinyl bridge, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the pyrazole derivative with benzoic acid under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazole ring or the benzoic acid moiety.
Reduction: This reaction can reduce the hydrazinyl group to form different derivatives.
Substitution: This reaction can replace hydrogen atoms on the aromatic rings with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their substituents.
Pyrazole derivatives: These compounds have a pyrazole ring but may lack the hydrazinyl linkage.
Uniqueness
4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-8-7(9(12)16-15-8)14-13-6-3-1-5(2-4-6)10(17)18/h1-4H,(H,17,18)(H5,11,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWCSLXGDWIAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(NN=C2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902041 |
Source
|
Record name | NoName_1244 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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